![molecular formula C28H25Cl2F3N4O4S B2869737 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide CAS No. 866014-68-8](/img/no-structure.png)
6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide is a useful research compound. Its molecular formula is C28H25Cl2F3N4O4S and its molecular weight is 641.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound belongs to a broader class of chemicals that have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential for therapeutic applications in cancer treatment and inflammation control (Rahmouni et al., 2016). Similarly, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, showcasing the compound's relevance in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Structural and Optical Analysis
The structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have been thoroughly investigated. These studies provide valuable insights into the compound's pharmacophore significance due to its promising applications in medicine and nonlinear optics (NLO) fields (Hussain et al., 2020).
Antitumor and Antimicrobial Activities
Various derivatives of thieno[3,2-d]pyrimidin have been synthesized and evaluated for their antitumor activities. The synthesis and biological evaluation of novel derivatives indicate significant potential in anticancer research, demonstrating the compound's capacity to inhibit tumor growth and its utility in designing new antitumor drugs (Hafez & El-Gazzar, 2017). Additionally, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and shown to possess antimicrobial properties, suggesting applications in combating microbial infections (Hossan et al., 2012).
properties
CAS RN |
866014-68-8 |
|---|---|
Molecular Formula |
C28H25Cl2F3N4O4S |
Molecular Weight |
641.49 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H25Cl2F3N4O4S/c29-19-7-4-3-6-17(19)15-34-23(38)8-2-1-5-12-36-26(40)25-22(11-13-42-25)37(27(36)41)16-24(39)35-21-14-18(28(31,32)33)9-10-20(21)30/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-16H2,(H,34,38)(H,35,39) |
InChI Key |
CBPKGFDOZIRLFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



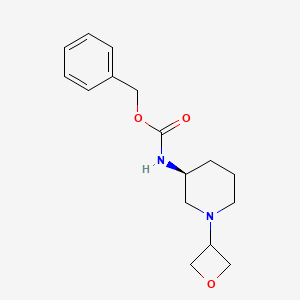
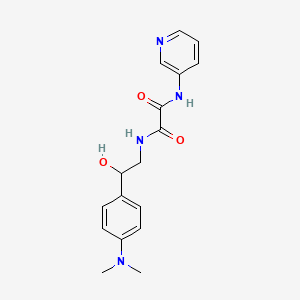

![5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2869662.png)
![1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2869663.png)
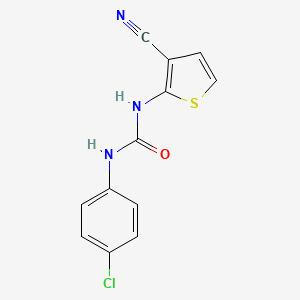
![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2869665.png)
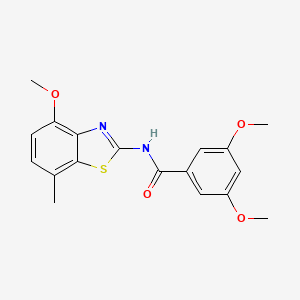
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)
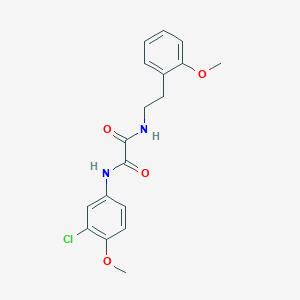
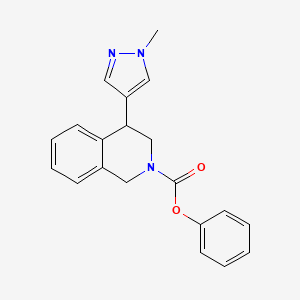
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)
![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)